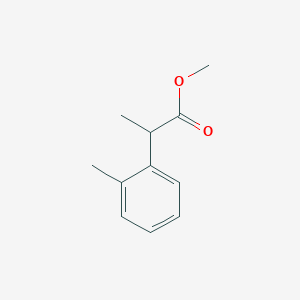
Methyl 2-(2-methylphenyl)propanoate
Descripción general
Descripción
Methyl 2-(2-methylphenyl)propanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid with a sweet odor and is commonly known as methyl o-toluate. This compound is widely used in organic synthesis and has several applications in scientific research.
Aplicaciones Científicas De Investigación
Enantioseparation and Chromatography
Methyl 2-(2-methylphenyl)propanoate has been studied in the context of enantioseparation, particularly using countercurrent chromatography. For instance, Yang Jin et al. (2020) investigated the enantioseparation abilities of isomeric 2-(methylphenyl)propanoic acids, including 2-(2-methylphenyl)propanoic acid. They observed that the enantiorecognition was significantly influenced by the positions of methyl groups on the benzene ring, impacting the inclusion interaction between the compounds and chiral selectors like hydroxypropyl-β-cyclodextrin (Yang Jin et al., 2020).
Pharmacological Research
Methyl 2-(2-methylphenyl)propanoate has been linked to pharmacological studies. For example, Xiaolei Ren et al. (2021) identified new phenolic compounds, including methyl 2-(2-methylphenyl)propanoate derivatives, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited anti-inflammatory activities, contributing to the understanding of the plant's medicinal properties (Xiaolei Ren et al., 2021).
Synthetic Chemistry and Catalysis
The compound has also been a subject of interest in synthetic chemistry. For instance, He Chong-heng (2010) discussed the synthesis of 2-(4-methylphenyl)propanoic acid, a related compound, using zinc acetate as a catalyst, which underscores the significance of methyl 2-(2-methylphenyl)propanoate in catalytic processes (He Chong-heng, 2010).
Agricultural Applications
In agriculture, methyl 2-(2-methylphenyl)propanoate derivatives have been studied for their effects on plants. M. Shimabukuro et al. (1978) examined the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related herbicide, on oat and wheat. Their research provided insights into the mechanisms of herbicidal action and plant response (M. Shimabukuro et al., 1978).
Propiedades
IUPAC Name |
methyl 2-(2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABIPXEPSFLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446008 | |
| Record name | Methyl 2-(2-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylphenyl)propanoate | |
CAS RN |
79443-97-3 | |
| Record name | Methyl 2-(2-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



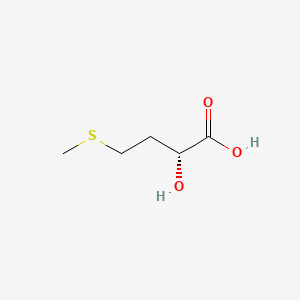

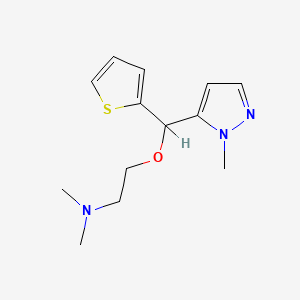
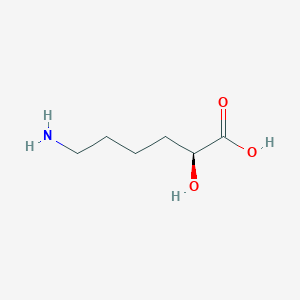
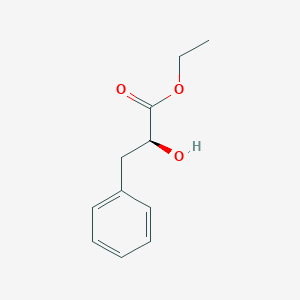
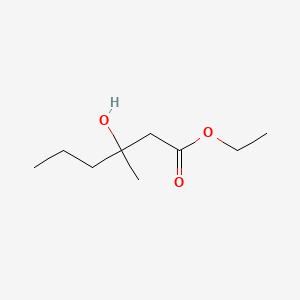

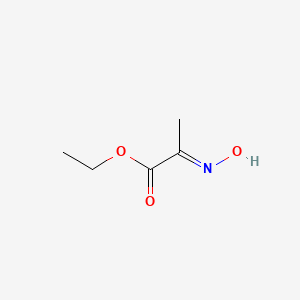
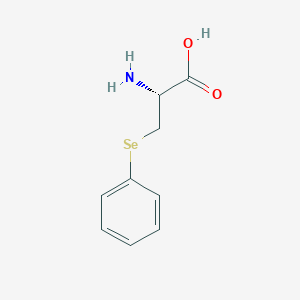

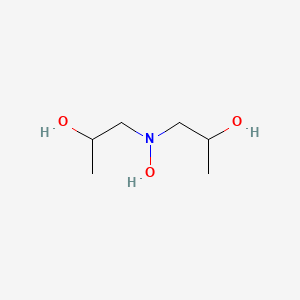
![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)